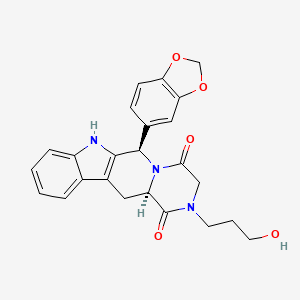![molecular formula C24H18F17O4P B13847490 Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate is a perfluoroalkylated substance (PFAS) with the molecular formula C24H18F17O4P and a molecular weight of 724.344 . This compound is known for its unique chemical structure, which includes a phosphate group bonded to a perfluorooctyl chain and two benzyl groups. It is commonly used in environmental testing and research due to its distinct properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate typically involves the reaction of dibenzyl phosphate with 2-(perfluorooctyl)ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various phosphate derivatives, phosphites, and substituted benzyl compounds. These products have diverse applications in different fields .
Applications De Recherche Scientifique
Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate has several scientific research applications, including:
Chemistry: Used as a reference standard in environmental testing and analytical chemistry.
Biology: Studied for its interactions with biological molecules and potential effects on living organisms.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties
Mécanisme D'action
The mechanism of action of Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate involves its interaction with molecular targets such as enzymes and receptors. The perfluorooctyl chain imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The phosphate group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium bis(1H,1H,2H,2H-[1,2-13C2]Perfluorooctyl)phosphate
- 2-(8-Chloroperfluorooctyloxy)tetrafluoroethanesulfonyl Fluoride
- 9-Chloro-3-oxa-perfluorononylsulfonic Acid Potassium Salt
Uniqueness
Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate is unique due to its combination of a perfluorooctyl chain and two benzyl groups, which impart distinct chemical and physical properties. This makes it particularly useful in environmental testing and research applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C24H18F17O4P |
|---|---|
Poids moléculaire |
724.3 g/mol |
Nom IUPAC |
dibenzyl 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl phosphate |
InChI |
InChI=1S/C24H18F17O4P/c25-17(26,18(27,28)19(29,30)20(31,32)21(33,34)22(35,36)23(37,38)24(39,40)41)11-12-43-46(42,44-13-15-7-3-1-4-8-15)45-14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clé InChI |
HTXKJEZUSFNUHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COP(=O)(OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


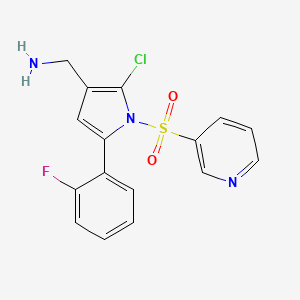
![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
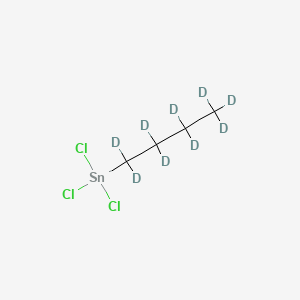


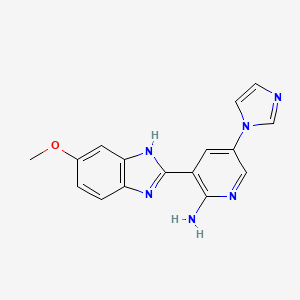
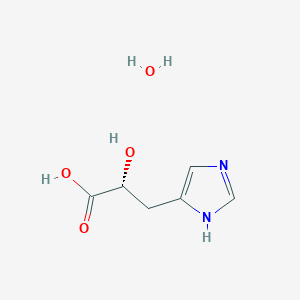
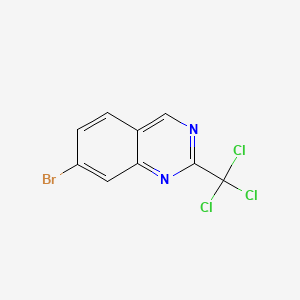
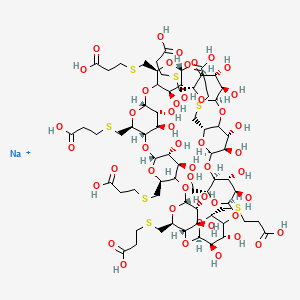
![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)

![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
